molecular formula C14H16O B8471410 4-(naphthalen-2-yl)butan-2-ol

4-(naphthalen-2-yl)butan-2-ol

Cat. No. B8471410
M. Wt: 200.28 g/mol
InChI Key: HXENTOVJGYHGGG-UHFFFAOYSA-N
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Patent
US05422038

Procedure details

Then, 99 g (0.5 mole) of the compound (XLVII-1) was suspended in 1000 ml of ethanol, 9.5 g (0.25 mole) of sodium borohydride was added thereto, and the resulting mixture was stirred at room temperature for 5 hours. After completion of the reaction 1500 ml of toluene and 500 ml of water were added thereto to effect extraction, and the organic layer was separated. The organic layer was washed with water and then concentrated to obtain 100 g of 2-(3-hydroxybutyl)naphthalene (XII-2) (yield: 100%) as a pale yellow solid.
[Compound]
Name
compound
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH2:10]>C(O)C>[OH:10][CH:7]([CH3:8])[CH2:6][CH2:9][C:3]1[CH:8]=[CH:7][C:6]2[C:5](=[CH:9][CH:3]=[CH:4][CH:5]=2)[CH:4]=1 |f:0.1|

Inputs

Step One
Name
compound
Quantity
99 g
Type
reactant
Smiles
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC(CCC1=CC2=CC=CC=C2C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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